Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]-
Overview
Description
Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- typically involves multiple steps. One common method starts with the preparation of a chloroacetamide derivative, which undergoes an intramolecular cyclization rearrangement reaction when treated with ammonium . The resulting product is then further reacted with various reagents to introduce the phenylamino and carbonyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX, which plays a crucial role in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide moiety and exhibit similar biological activities.
Thiazolone-benzenesulfonamides: These compounds contain a thiazolone scaffold and have shown potent anticancer activity.
Uniqueness
Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX with high potency and selectivity . This makes it a promising candidate for developing targeted anticancer therapies .
Properties
IUPAC Name |
1-phenyl-3-[(4-sulfamoylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c15-21(19,20)13-8-6-11(7-9-13)10-16-14(18)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,19,20)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVAPBGCROQSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442560 | |
Record name | Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4157-44-2 | |
Record name | Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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